molecular formula C7H5ClF2O4S B12071115 4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid

4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid

Cat. No.: B12071115
M. Wt: 258.63 g/mol
InChI Key: ZMRPOLBQGKQDCS-UHFFFAOYSA-N
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Description

4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid is a chemical compound with a unique structure that includes a thiophene ring substituted with chloro, difluoromethoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the chloro and difluoromethoxy groups onto a thiophene ring, followed by carboxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific enzymes or receptors, leading to changes in cellular pathways and functions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(difluoromethoxy)phenylboronic acid
  • 4-Chloro-3-(difluoromethoxy)-5-fluorophenylboronic acid

Uniqueness

4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C7H5ClF2O4S

Molecular Weight

258.63 g/mol

IUPAC Name

4-chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid

InChI

InChI=1S/C7H5ClF2O4S/c1-13-6-2(8)3(14-7(9)10)4(15-6)5(11)12/h7H,1H3,(H,11,12)

InChI Key

ZMRPOLBQGKQDCS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(S1)C(=O)O)OC(F)F)Cl

Origin of Product

United States

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